N-(3-((4R)-4-(N-(tert-Butyl)carbamoyl)-5,5-dimethyl(1,3-thiazolidin-3-yl))(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-2-(2,6-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-727 is a potent small-sized dipeptide-type inhibitor of the human immunodeficiency virus type 1 protease. It consists of an allophenylnorstatine core and a ®-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid moiety. This compound has shown significant promise in the treatment of human immunodeficiency virus infections due to its ability to inhibit the protease enzyme, which is crucial for the maturation of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KNI-727 involves the incorporation of allophenylnorstatine and a hydroxymethylcarbonyl isostere. The synthetic route typically includes the following steps:
Formation of the allophenylnorstatine core: This involves the reaction of phenylalanine derivatives with appropriate reagents to introduce the hydroxyl and amino groups.
Incorporation of the hydroxymethylcarbonyl isostere: This step involves the use of hydroxymethylcarbonyl-containing reagents to mimic the transition state of the protease enzyme.
Coupling reactions: The final step involves coupling the allophenylnorstatine core with the ®-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid moiety under specific conditions to yield KNI-727.
Industrial Production Methods
Industrial production of KNI-727 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction times, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
KNI-727 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the allophenylnorstatine core.
Reduction: Reduction reactions can occur at the carbonyl group of the hydroxymethylcarbonyl isostere.
Substitution: Substitution reactions can take place at the amino and hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of KNI-727. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
KNI-727 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying protease inhibition and designing new inhibitors.
Biology: KNI-727 is used to study the role of proteases in viral maturation and replication.
Medicine: The compound is being investigated for its potential use in treating human immunodeficiency virus infections and other diseases involving protease enzymes.
Mechanism of Action
KNI-727 exerts its effects by inhibiting the human immunodeficiency virus type 1 protease enzyme. The allophenylnorstatine core mimics the transition state of the protease substrate, binding tightly to the enzyme’s active site. This prevents the protease from processing viral polyproteins, thereby inhibiting the maturation of the virus. The hydroxymethylcarbonyl isostere enhances the binding affinity and specificity of KNI-727 for the protease enzyme .
Comparison with Similar Compounds
Similar Compounds
KNI-272: Another dipeptide-type inhibitor with a similar core structure but different substituents.
KNI-764: A potent inhibitor with modifications to enhance water solubility and bioavailability.
Ritonavir: A widely used human immunodeficiency virus protease inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness of KNI-727
KNI-727 is unique due to its allophenylnorstatine core and hydroxymethylcarbonyl isostere, which provide high binding affinity and specificity for the human immunodeficiency virus type 1 protease. Its small size and potent inhibitory activity make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
189357-33-3 |
---|---|
Molecular Formula |
C30H41N3O5S |
Molecular Weight |
555.7 g/mol |
IUPAC Name |
(4R)-N-tert-butyl-3-[(2S,3S)-3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C30H41N3O5S/c1-19-12-11-13-20(2)25(19)38-17-23(34)31-22(16-21-14-9-8-10-15-21)24(35)28(37)33-18-39-30(6,7)26(33)27(36)32-29(3,4)5/h8-15,22,24,26,35H,16-18H2,1-7H3,(H,31,34)(H,32,36)/t22-,24-,26+/m0/s1 |
InChI Key |
CSWRAOHDICNMPU-LLZJGCNPSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)NC(C)(C)C)(C)C)O |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC(C)(C)C)(C)C)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC(C)(C)C)(C)C)O |
189357-33-3 | |
Synonyms |
KNI-727 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.